
(S)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and the maintenance of low temperatures to ensure the stability of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine: A non-chiral version of the compound with potentially different reactivity and applications.
2,2-Dichlorocyclopropylamine: A simpler analog lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to its chiral nature and the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. Its specific stereochemistry can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C5H9Cl2N |
|---|---|
Molekulargewicht |
154.03 g/mol |
IUPAC-Name |
(1S)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4+/m0/s1 |
InChI-Schlüssel |
WVRXWJYIBMRGRY-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC1(Cl)Cl)N |
Kanonische SMILES |
CC(C1CC1(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


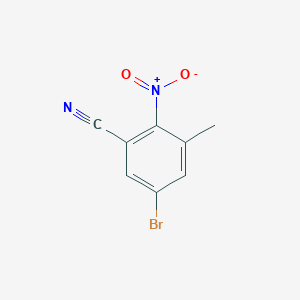
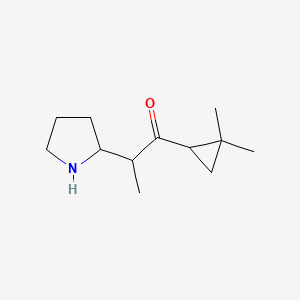
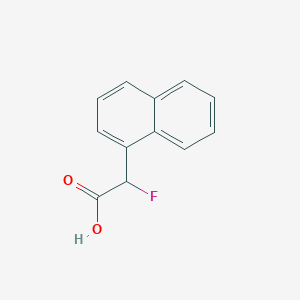
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)

![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)

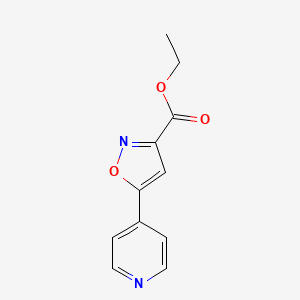
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
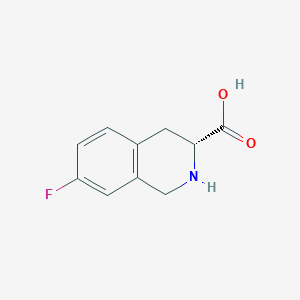
![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)

